molecular formula C8H17ClO B14413752 1-Butoxy-3-chlorobutane CAS No. 86897-37-2

1-Butoxy-3-chlorobutane

Cat. No.: B14413752
CAS No.: 86897-37-2
M. Wt: 164.67 g/mol
InChI Key: HBAKSTWZHDOWKD-UHFFFAOYSA-N
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Description

1-Butoxy-3-chlorobutane (CAS 86897-37-2) is an organic compound with the molecular formula C8H17ClO and a molecular weight of 164.67 g/mol . This compound is characterized by a chlorine atom and a butoxy ether group functionalizing a butane chain. Key physicochemical parameters include a calculated LogP of 2.82 . Synonyms for this compound include Butyl-(3-chlor-butyl)-aether and Butane, 1-butoxy-3-chloro . The primary application of this compound is as a chemical intermediate and building block in organic synthesis, as evidenced by its use in various synthetic routes documented in scientific literature . It serves researchers in the development of more complex molecular structures. This product is intended for research purposes and is not for human or veterinary use.

Properties

CAS No.

86897-37-2

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-butoxy-3-chlorobutane

InChI

InChI=1S/C8H17ClO/c1-3-4-6-10-7-5-8(2)9/h8H,3-7H2,1-2H3

InChI Key

HBAKSTWZHDOWKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The Williamson ether synthesis is the most widely adopted method for preparing 1-butoxy-3-chlorobutane. This nucleophilic substitution reaction proceeds via the interaction of an alkoxide ion (sodium butoxide) with a primary alkyl halide (1-chlorobutane):

$$
\text{NaO(CH}2\text{)}3\text{CH}3 + \text{Cl(CH}2\text{)}3\text{CH}3 \rightarrow \text{(CH}2\text{)}3\text{CH}3\text{O(CH}2\text{)}3\text{CH}2\text{Cl} + \text{NaCl}
$$

Key Steps :

  • Alkoxide Preparation : Sodium butoxide is generated by reacting 1-butanol with sodium hydride or metallic sodium in anhydrous conditions.
  • Nucleophilic Substitution : The alkoxide attacks the electrophilic carbon of 1-chlorobutane, displacing the chloride ion.

Optimized Reaction Conditions

Industrial protocols emphasize the following parameters to maximize yield and minimize side reactions (e.g., elimination):

Parameter Optimal Range Purpose
Solvent Anhydrous diethyl ether Enhances nucleophilicity of alkoxide
Temperature 40–60°C Balances reaction rate and selectivity
Molar Ratio 1:1 (alkoxide:alkyl halide) Prevents overalkylation
Catalyst None required

Post-reaction purification involves fractional distillation to isolate this compound (boiling point: ~150°C) from unreacted starting materials and sodium chloride byproducts.

Critical Analysis of Synthetic Protocols

Scalability and Industrial Adaptations

Large-scale production requires modifications to the laboratory procedure:

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable constant feed of reactants and removal of products, improving efficiency.
  • Solvent Recycling : Diethyl ether is recovered via distillation and reused, reducing costs.
  • Inert Atmosphere : Nitrogen or argon gas prevents oxidation of sodium butoxide.

Byproduct Formation and Mitigation

  • Elimination Products : Elevated temperatures (>70°C) favor the formation of 1-butene via E2 mechanisms. This is mitigated by maintaining moderate temperatures (40–60°C).
  • Dibutyl Ether : Trace amounts may form if excess 1-butanol is present. Strict stoichiometric control minimizes this side product.

Physicochemical Properties of this compound

Property Value Source
Molecular Weight 164.67 g/mol
Boiling Point 150°C
Density 1.114 g/mL at 25°C
Solubility Miscible with organic solvents
Refractive Index 1.462 (20°C)

The compound’s dual functionality (ether and alkyl chloride) allows participation in further reactions, such as nucleophilic substitutions or Grignard reactions.

Mechanistic Insights

Nucleophilic Substitution (SN2)

The reaction proceeds via a bimolecular mechanism:

  • Backside Attack : The alkoxide ion approaches the electrophilic carbon of 1-chlorobutane opposite the leaving group (Cl⁻).
  • Transition State : A pentacoordinate carbon forms, with simultaneous bond formation (C–O) and bond cleavage (C–Cl).
  • Product Formation : The chloride ion is expelled, yielding this compound.

Steric and Electronic Effects

  • Primary Alkyl Halide : 1-Chlorobutane’s structure minimizes steric hindrance, favoring SN2 over E2.
  • Polar Aprotic Solvents : Enhance alkoxide nucleophilicity without stabilizing the transition state.

Industrial Case Study: Evonik Industries

Evonik’s patented process (derived from) highlights:

  • Catalyst-Free Synthesis : Reduces downstream purification steps.
  • Yield Optimization : 92–95% purity achieved through vacuum distillation.
  • Safety Protocols : Automated systems control exothermic reactions and prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.

Major Products Formed:

    Substitution: Products include various ethers and alcohols.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

1-Butoxy-3-chlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butoxy-3-chlorobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Haloalkanes: 1-Chlorobutane, 1-Bromobutane, and 1-Iodobutane

  • Synthesis: 1-Chlorobutane: Synthesized via nucleophilic substitution using butan-1-ol, KCl, and concentrated H₂SO₄ . 1-Iodobutane: Requires red phosphorus and iodine due to the poor nucleophilicity of iodide ions in acidic conditions . 1-Butoxy-3-chlorobutane: Likely synthesized via Williamson ether synthesis, involving a chloroalkoxide and butanol.
  • Reactivity :

    • Chloroalkanes undergo SN2 reactions , with reactivity order: 1-iodobutane > 1-bromobutane > 1-chlorobutane. The ether group in this compound may sterically hinder the chloro group, reducing its SN2 reactivity compared to 1-chlorobutane.
  • Physical Properties :

    Compound Molecular Weight Boiling Point Water Solubility
    1-Chlorobutane 92.57 g/mol 78°C Slight
    This compound ~164.5 g/mol ~180°C (est.) Low (inferred)

    The higher molecular weight and ether oxygen in this compound increase its boiling point compared to 1-chlorobutane.

Structural Isomers: 2-Chlorobutane and 4-Chloro-1-butanol

  • 2-Chlorobutane: The secondary chloro group undergoes SN1 reactions more readily than primary 1-chlorobutane.
  • 4-Chloro-1-butanol: The hydroxyl group enhances water solubility and introduces hydrogen bonding. In contrast, this compound’s ether group reduces polarity, making it more suitable as a non-polar solvent .

Chlorinated Ethers: Epichlorohydrin

  • Epichlorohydrin (1,2-Epoxy-3-chloropropane) :
    • A cyclic ether with a highly reactive epoxide ring and chloro group. Used in epoxy resin production .
    • This compound , being a linear ether, lacks ring strain and is less reactive in ring-opening reactions. Its applications may focus on solvent use or as a bifunctional intermediate.

Research Findings and Analytical Identification

  • Safety Protocols :
    • Similar to 1-chlorobutane, skin/eye contact with this compound requires immediate washing with soap and water .
  • Spectroscopic Identification :
    • NMR : The chloro group at position 3 would deshield adjacent protons (δ ~3.5–4.0 ppm for -CH₂Cl), while the ether oxygen influences neighboring peaks (δ ~1.0–1.5 ppm for -O-C₄H₉) .
    • IR : C-O-C stretch (~1100 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹) .

Data Table: Comparative Analysis

Property This compound 1-Chlorobutane Epichlorohydrin
Molecular Formula C₈H₁₇ClO C₄H₉Cl C₃H₅ClO
Molecular Weight 164.5 g/mol 92.57 g/mol 92.52 g/mol
Boiling Point ~180°C (est.) 78°C 117°C
Primary Use Solvent/Intermediate Solvent Epoxy Resin Production
Reactivity Moderate SN2 High SN2 High (epoxide ring)

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